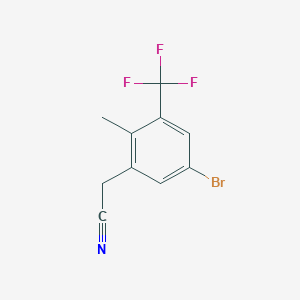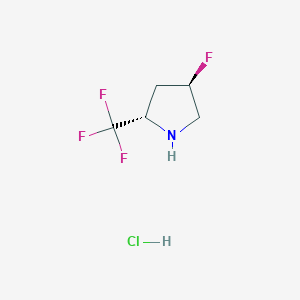
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A synthetic method for a similar compound, “5-bromo-2-methyl-3-(trifluoromethyl)pyridine”, has been disclosed in a patent . The synthesis involves several steps, starting with diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine, and eventually leading to the desired product .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular formula for a similar compound, “5-Bromo-3-(trifluoromethyl)-2-pyridinol”, is C6H3BrF3NO . Another similar compound, "2-MScientific Research Applications
Synthesis of Complex Molecules
The synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds through reactions initiated by sodium dithionite showcases the use of similar brominated and fluorinated phenylacetonitriles as precursors in organic synthesis. This method offers a pathway to generate a variety of compounds including γ-butyrolactones and tetrahydrofurans, which have potential applications in medicinal chemistry and material science (Yang et al., 2007).
Photophysical Studies and Applications
Research on fluorescein derivatives, including the synthesis and photophysical studies of 5-bromo-4′,5′-bis(dimethylamino)fluorescein, highlights the role of brominated phenylacetonitriles in developing fluorescent markers. These derivatives, through their unique emission properties facilitated by bromine moieties, enable cross-coupling reactions that are crucial in bioimaging and diagnostic applications (Hwang et al., 2018).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the structural modification and functionalization of molecules using brominated phenylacetonitriles as intermediates or reagents are instrumental. For example, ortho palladation and functionalization of l-Phenylalanine Methyl Ester involve similar compounds to create functionalized derivatives, highlighting the utility of such chemicals in synthesizing biologically active molecules (Vicente et al., 2007).
Advanced Materials Development
The development of advanced materials, such as enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, is another area of application. Brominated and fluorinated compounds play a crucial role in initiating polymerization processes that lead to materials with unique optical and electronic properties, useful in optoelectronics and photonics (Fischer et al., 2013).
Analytical and Environmental Chemistry
In analytical chemistry, the study of electro-oxidation of bromide in acetonitrile presents insights into the electrochemical behaviors of brominated compounds, which could be pertinent to environmental monitoring and the development of sensors for detecting halogenated organic compounds in various matrices (Allen et al., 2005).
properties
IUPAC Name |
2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N/c1-6-7(2-3-15)4-8(11)5-9(6)10(12,13)14/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQKOPQDLPFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2689771.png)

![N-(3,4-difluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2689777.png)
![2-(2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrimidin-4-yl)-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)
methanone](/img/structure/B2689780.png)
![methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2689781.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2689782.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2689783.png)


![N-(3-cyclopropyl-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689788.png)
![N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide](/img/no-structure.png)
![2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}pyridine-3-carboxylic acid](/img/structure/B2689792.png)
![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)